molecular formula C7H16S B082284 Sulfide, isobutyl isopropyl CAS No. 10359-65-6

Sulfide, isobutyl isopropyl

Cat. No.: B082284
CAS No.: 10359-65-6
M. Wt: 132.27 g/mol
InChI Key: NAPBMSIZYSDRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfide, isobutyl isopropyl, also known as 2,5-dimethyl-3-thiahexane, is an organic compound with the molecular formula C7H16S. It is a sulfide derivative where the sulfur atom is bonded to an isobutyl group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfide, isobutyl isopropyl typically involves the reaction of isobutyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in isopropyl mercaptan attacks the carbon atom in isobutyl chloride, resulting in the formation of the sulfide bond.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups. Halogenation reactions using reagents like chlorine or bromine are common examples.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine); reactions may require catalysts and are often performed under controlled temperatures.

Major Products Formed:

Scientific Research Applications

Sulfide, isobutyl isopropyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of sulfide, isobutyl isopropyl involves its interaction with molecular targets through the sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of sulfoxides and sulfones, which can further interact with biological molecules .

Comparison with Similar Compounds

  • Isopropyl isobutyl sulfide
  • 2,5-Dimethyl-3-thiahexane
  • 1-(Isopropylsulfanyl)-2-methylpropane

Comparison: Sulfide, isobutyl isopropyl is unique due to its specific arrangement of isobutyl and isopropyl groups bonded to the sulfur atom. This structural configuration imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar sulfides. The presence of both isobutyl and isopropyl groups also influences its solubility and interaction with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

2-methyl-1-propan-2-ylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-6(2)5-8-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPBMSIZYSDRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303554
Record name Sulfide, isobutyl isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10359-65-6
Record name Sulfide, isobutyl isopropyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfide, isobutyl isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl isopropyl sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfide, isobutyl isopropyl
Reactant of Route 2
Reactant of Route 2
Sulfide, isobutyl isopropyl
Reactant of Route 3
Reactant of Route 3
Sulfide, isobutyl isopropyl
Reactant of Route 4
Reactant of Route 4
Sulfide, isobutyl isopropyl
Reactant of Route 5
Reactant of Route 5
Sulfide, isobutyl isopropyl
Reactant of Route 6
Reactant of Route 6
Sulfide, isobutyl isopropyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.